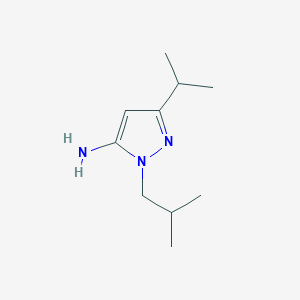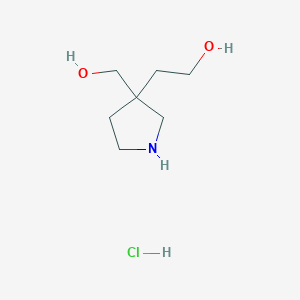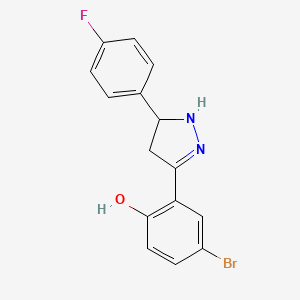![molecular formula C24H21NO4 B2811346 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid CAS No. 1342267-56-4](/img/structure/B2811346.png)
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid” is a chemical compound with the empirical formula C21H23NO4 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(NC(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . This string represents the connectivity and orientation of atoms in the molecule. Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.41 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación
Overview of Carboxylic Acid Derivatives in Biological Activity
Natural carboxylic acids, including benzoic acid derivatives, are recognized for their biological activity, including antioxidant, antimicrobial, and cytotoxic effects. The structure-related activities of these compounds, such as the number of hydroxyl groups and conjugated bonds, significantly influence their bioactivity. For instance, rosmarinic acid has been identified for its high antioxidant activity, whereas the antimicrobial properties vary depending on the microbial strain and experimental conditions. The presence of hydroxyl groups in these compounds influences their cytotoxic potential by affecting intermolecular interactions (Godlewska-Żyłkiewicz et al., 2020).
Antimicrobial and Anticancer Properties of Organotin(IV) Complexes
Organotin(IV) complexes, including those derived from carboxylic acids like benzoic acid, have shown significant antimicrobial and anticancer activities. The activity is affected by the nature of the ligand, the organic groups attached to the tin, and the compound's structure. For instance, triorganotin(IV) complexes are generally more active compared to diorganotin(IV) complexes, possibly due to the toxicity associated with the number of organic groups attached to tin. This suggests the potential of organotin(IV) complexes in developing new pharmacological agents with enhanced bioactivity (Iqbal, Ali, & Shahzadi, 2015).
Role of Benzoic Acid in Modulating Gut Functions
Benzoic acid, widely used as a preservative in foods and feeds, has been shown to positively affect gut functions, including digestion, absorption, and barrier functions. Appropriate levels of benzoic acid can improve gut functions through the regulation of enzyme activity, redox status, immunity, and microbiota, highlighting its beneficial role in promoting growth and health (Mao, Yang, Chen, Yu, & He, 2019).
Impact on Anticorrosive Materials
Quinoline derivatives, which share structural similarities with benzoic acid derivatives, have been extensively studied for their anticorrosive properties. These compounds show effective corrosion inhibition due to the presence of high electron density and the ability to form stable chelating complexes with metallic surfaces. This suggests the potential of benzoic acid derivatives in developing effective anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)17-8-2-1-7-16(17)13-14-25-24(28)29-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBJNOJAPQAIBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide](/img/structure/B2811264.png)
![4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2811266.png)
![6-Tert-butyl-2-[1-(2-phenylbutanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2811267.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2811268.png)
![Dispiro[2.0.34.13]octan-6-ylmethanamine](/img/structure/B2811270.png)





![N-(4-butylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2811282.png)

![2-(9H-Fluoren-9-ylmethylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]propanoic acid](/img/structure/B2811285.png)
![1-methyl-3-nonyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2811286.png)